Cas no 2870645-88-6 (Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- )
![Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- structure](https://ja.kuujia.com/scimg/cas/2870645-88-6x500.png)
Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- 化学的及び物理的性質
名前と識別子
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- α-[[Acetyl(1-methylethyl)amino]methyl]-4-chlorobenzeneacetic acid (ACI)
- Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro-
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- インチ: 1S/C14H18ClNO3/c1-9(2)16(10(3)17)8-13(14(18)19)11-4-6-12(15)7-5-11/h4-7,9,13H,8H2,1-3H3,(H,18,19)
- SMILES: O=C(C(CN(C(C)C)C(C)=O)C1C=CC(Cl)=CC=1)O
Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39918399-0.05g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 0.05g |
$1068.0 | 2023-07-07 | ||
Enamine | EN300-39918399-5.0g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 5.0g |
$3687.0 | 2023-07-07 | ||
Enamine | EN300-39918399-2.5g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 2.5g |
$2492.0 | 2023-07-07 | ||
Enamine | EN300-39918399-1.0g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 1.0g |
$1272.0 | 2023-07-07 | ||
Enamine | EN300-39918399-0.5g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 0.5g |
$1221.0 | 2023-07-07 | ||
Enamine | EN300-39918399-10.0g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 10.0g |
$5467.0 | 2023-07-07 | ||
Enamine | EN300-39918399-0.1g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 0.1g |
$1119.0 | 2023-07-07 | ||
Enamine | EN300-39918399-0.25g |
2-(4-chlorophenyl)-3-[N-(propan-2-yl)acetamido]propanoic acid |
2870645-88-6 | 0.25g |
$1170.0 | 2023-07-07 |
Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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3. Back matter
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- に関する追加情報
Benzeneacetic Acid, α-[[Acetyl(1-Methylethyl)Amino]Methyl]-4-Chloro-
Benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- (CAS No. 2870645-88-6) is a complex organic compound with a diverse range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom at the 4-position and an α-amino group that is further modified by an acetyl and isopropyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various research and industrial purposes.
The synthesis of this compound typically involves multi-step organic reactions, often starting from benzeneacetic acid derivatives. The introduction of the amino group is achieved through nucleophilic substitution or coupling reactions, while the acetylation and alkylation steps are carefully controlled to ensure the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods and green chemistry have significantly improved the efficiency and sustainability of these synthetic processes.
One of the most promising applications of benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro-, lies in its potential as a precursor for pharmaceutical agents. Researchers have explored its role in drug design, particularly in the development of bioactive molecules targeting specific cellular pathways. For instance, studies have shown that this compound can serve as a building block for creating inhibitors of certain enzymes involved in metabolic disorders and cancer progression.
In addition to its pharmaceutical applications, this compound has also found utility in agrochemicals and materials science. Its ability to form stable complexes with metal ions has led to its use in catalyst development for organic transformations. Furthermore, recent investigations into its photochemical properties have opened new avenues for its application in light-responsive materials and sensors.
The environmental impact of benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro-, has been a subject of growing interest. Studies have demonstrated that under certain conditions, this compound undergoes biodegradation through microbial action, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, benzeneacetic acid, α-[[acetyl(1-methylethyl)amino]methyl]-4-chloro- (CAS No. 2870645-88-6) stands as a versatile and intriguing molecule with vast potential across multiple disciplines. Its unique chemical structure continues to inspire innovative applications, while ongoing research ensures its safe and responsible use in various industrial and scientific contexts.
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